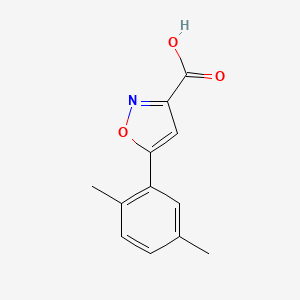

5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-3-4-8(2)9(5-7)11-6-10(12(14)15)13-16-11/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPIYDSXRNGMAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640598 | |

| Record name | 5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017432-85-7 | |

| Record name | 5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitrile Hydrolysis to Carboxylic Acid

The carbonitrile intermediate undergoes hydrolysis to furnish the carboxylic acid derivative. Acidic conditions (e.g., concentrated HCl or H2SO4 under reflux) or basic hydrolysis (NaOH/H2O2) are employed for this conversion. For example, refluxing the nitrile in 6 M HCl for 6–8 hours achieves near-quantitative conversion, though reaction times may vary depending on steric and electronic effects of the aryl substituent.

Tandem Cyclization-Hydrolysis Strategies

Zinc-Catalyzed Cyclization

A modern approach utilizes zinc iodide (ZnI2) as a catalyst to promote tandem cyclization-hydrolysis reactions. In this method, a substituted alkyne bearing the 2,5-dimethylphenyl group reacts with electrophilic intermediates in dichloromethane (DCM) at room temperature. The process proceeds via a 5-exo-dig cyclization mechanism, forming an oxazoline intermediate that is subsequently hydrolyzed.

Hydrolysis and Workup

Triflic acid (HOTf), generated in situ, facilitates hydrolysis of the oxazoline intermediate to the carboxylic acid. This one-pot methodology minimizes purification steps and enhances atom economy, though scalability requires optimization of zinc catalyst loading and solvent systems.

One-Pot Synthesis Using DMT-MM

Mechanism and Reagent System

The dehydrative condensing agent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) enables a one-pot synthesis from carboxylic acids and amino acids. For the target compound, 2,5-dimethylbenzoic acid serves as the carboxylic acid component, while glycine or β-alanine provides the amino acid moiety. DMT-MM activates the carboxylic acid, promoting condensation and subsequent cyclodehydration to form the oxazole ring.

Reaction Conditions

The reaction is conducted in methanol under reflux, followed by base-mediated workup (e.g., KOH) to isolate the product. This method achieves yields of 65–75% for analogous oxazole derivatives, with the carboxylic acid group incorporated directly from the starting material.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning batch processes to continuous flow systems enhances the efficiency of Zn-catalyzed and DMT-MM-mediated routes. For example, microreactor technology improves heat transfer during exothermic cyclization steps, reducing side reactions and enabling higher throughput.

Green Chemistry Metrics

Industrial protocols prioritize solvent recycling (e.g., recovering DCM via distillation) and replacing hazardous acids (e.g., HOTf) with biodegradable alternatives. Lifecycle assessments of the nitrile hydrolysis route highlight opportunities to reduce water usage by employing membrane-based separation techniques.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocyclic systems.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.

Scientific Research Applications

Pharmaceutical Development

5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid is being investigated as a potential lead compound in drug discovery, particularly for anti-inflammatory and analgesic applications. Preliminary studies suggest that it may interact with cyclooxygenase enzymes (COX), which play a crucial role in mediating inflammatory responses. Further research is needed to elucidate its mechanism of action and therapeutic potential.

Table 1: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Anti-inflammatory agents | May inhibit COX enzymes involved in inflammation |

| Analgesics | Potential for pain relief based on structural similarity to known analgesics |

| Drug leads | Serves as a scaffold for developing new therapeutic agents |

Biological Activities

Research indicates that compounds containing oxazole rings exhibit various biological activities. The specific biological activities of this compound include:

- Anti-inflammatory properties: Initial findings suggest efficacy in reducing inflammation.

- Analgesic effects: Potential to alleviate pain through interaction with biological pathways related to pain modulation.

Case Study: Anti-inflammatory Activity

In a preliminary study evaluating the anti-inflammatory effects of this compound, researchers observed significant inhibition of COX activity in vitro. The compound demonstrated IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a therapeutic agent.

Synthetic Applications

The synthesis of this compound typically involves several chemical reactions that can be optimized for yield and purity. The compound can also serve as a precursor for further chemical modifications leading to the development of novel derivatives with enhanced biological activity.

Table 2: Synthetic Routes and Modifications

| Reaction Type | Description |

|---|---|

| Nucleophilic substitution | Functionalization at the nitrogen atom of the oxazole ring |

| Esterification | Formation of esters for improved solubility or bioavailability |

| Click chemistry | Utilization in click reactions for synthesizing complex molecules |

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Key Observations:

Electron-withdrawing groups (e.g., cyano in C₁₁H₇N₂O₃) increase electrophilicity, which may enhance interactions with biological targets . Halogenated derivatives (e.g., 2,6-dichloro in C₁₁H₇Cl₂NO₃) are associated with antibiotic applications, as seen in dicloxacillin-related impurities .

Positional Isomerism: The 3-carboxylic acid substitution (target compound) vs.

Reactivity in Heterocyclization

The target compound undergoes microwave-assisted reactions to form 1,2,4-oxadiazoles, highlighting its utility in constructing complex heterocyclic systems .

Biological Activity

5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound characterized by an oxazole ring that contains both nitrogen and oxygen atoms. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃N₁O₃

- Molecular Weight : Approximately 219.24 g/mol

- Structural Features : The compound features a carboxylic acid group at the 3-position and a 2,5-dimethylphenyl substituent at the 5-position of the oxazole ring. This unique substitution pattern may influence its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Interaction with Proteins : The oxazole ring can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting their functions.

- Modulation of Enzymatic Activity : The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. This interaction may lead to various biological effects including antimicrobial and anticancer activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cell Viability Assays : In studies using the A549 human lung adenocarcinoma model, the compound demonstrated a dose-dependent reduction in cell viability. At a concentration of 100 µM for 24 hours, it reduced A549 cell viability to approximately 66% .

- Comparative Analysis : The compound's efficacy was compared to cisplatin (CP), a standard chemotherapeutic agent. Results indicated that it exhibited comparable or enhanced activity against cancer cells while showing lower cytotoxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Pathogen Testing : Preliminary studies have shown that this compound exhibits activity against multidrug-resistant pathogens such as Klebsiella pneumoniae and Escherichia coli.

- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Study on Anticancer Properties

A study evaluated the anticancer effects of various derivatives including this compound against multiple cancer cell lines. Key findings included:

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| This compound | A549 | 66% |

| Cisplatin | A549 | Standard control |

This study highlighted the structure-dependent nature of anticancer activity among related compounds .

Study on Antimicrobial Efficacy

Another research focused on the antimicrobial properties against clinically significant pathogens. The results indicated:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Klebsiella pneumoniae | 15 |

| Escherichia coli | 12 |

| Staphylococcus aureus | 10 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid, and how are reaction conditions optimized?

A common approach involves cyclocondensation of substituted β-keto esters with hydroxylamine derivatives under acidic or basic conditions. For example, analogous oxazole-carboxylic acids (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid) are synthesized via acid-catalyzed cyclization, followed by hydrolysis to yield the carboxylic acid moiety . Optimization includes controlling temperature (e.g., reflux in ethanol) and stoichiometry to minimize byproducts. Post-synthesis purification via recrystallization (using solvents like ethyl acetate/hexane) is critical to achieve >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR can confirm the oxazole ring and substituents (e.g., aromatic protons at δ 6.8–7.5 ppm, carboxylic acid proton at δ ~12 ppm).

- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., C₁₂H₁₁NO₃: calculated 233.07, observed 233.08) and detects impurities.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) confirm the carboxylic acid group .

Q. How is crystallographic data utilized to resolve structural ambiguities in oxazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid was resolved using Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for refinement, revealing planar oxazole rings and dihedral angles between substituents . This method is critical for distinguishing regioisomers or confirming substituent positions.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved during structural elucidation?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:

- Variable-temperature NMR : To identify shifting proton signals caused by conformational changes.

- DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data. For example, computed ¹³C shifts for the oxazole ring (δ ~150–160 ppm) should align with observed values .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously.

Q. What strategies improve reaction yields in sterically hindered oxazole syntheses?

Steric hindrance from the 2,5-dimethylphenyl group can reduce cyclization efficiency. Mitigation approaches:

- Microwave-assisted synthesis : Enhances reaction kinetics (e.g., 30 minutes at 150°C vs. 12 hours reflux).

- Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states.

- Protecting groups : Temporarily block the carboxylic acid during cyclization to prevent side reactions .

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

- Docking studies : Use AutoDock or Schrödinger to assess binding affinity with biological targets (e.g., enzymes inhibited by oxazole derivatives).

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~2.1 suggests moderate blood-brain barrier permeability).

- Reactivity descriptors : Fukui indices and HOMO-LUMO gaps (calculated via DFT) identify nucleophilic/electrophilic sites for functionalization .

Methodological Notes

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is preferred for lab-scale synthesis .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent decarboxylation .

- Biological assays : For antimicrobial testing, use microdilution methods (MIC determination) against Gram-positive/negative strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.